![molecular formula C17H25N5O3S B11452607 N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11452607.png)
N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide: is a complex organic compound that features a unique combination of a cyclohexyl group, a tetrahydro-1,3,5-triazine ring, and a sulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
Formation of the Tetrahydro-1,3,5-triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl halides in the presence of a base.
Final Coupling: The phenyl ring is then coupled with the tetrahydro-1,3,5-triazine derivative through an acylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced amides
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide: stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H25N5O3S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-[(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H25N5O3S/c1-13(23)20-14-7-9-16(10-8-14)26(24,25)21-17-18-11-22(12-19-17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,20,23)(H2,18,19,21) |
InChI Key |
XYKLYGIZKJWIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.